1,4-diphenyl-3H-phthalazin-2-ium 2-oxide
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Overview
Description
1,4-diphenyl-3H-phthalazin-2-ium 2-oxide is a heterocyclic compound with the molecular formula C20H14N2O. It is known for its unique structure, which includes a phthalazine ring substituted with two phenyl groups and an oxide group.
Preparation Methods
The synthesis of 1,4-diphenyl-3H-phthalazin-2-ium 2-oxide typically involves the cyclization of appropriate precursors. One common method includes the condensation of 1,2-diaminobenzene with benzil, followed by oxidation. The reaction conditions often require the use of strong acids or bases and elevated temperatures to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1,4-diphenyl-3H-phthalazin-2-ium 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the oxide group to other functional groups, altering the compound’s properties.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions, leading to a variety of substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug development, targeting various diseases.
Industry: It is used in the development of advanced materials, including optoelectronic devices and sensors.
Mechanism of Action
The mechanism by which 1,4-diphenyl-3H-phthalazin-2-ium 2-oxide exerts its effects is primarily through its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways involved can vary depending on the specific application and the biological context .
Comparison with Similar Compounds
1,4-diphenyl-3H-phthalazin-2-ium 2-oxide can be compared with other phthalazine derivatives, such as:
Phthalazine-1,4-dione: Known for its anticonvulsant activity as a non-competitive AMPA receptor antagonist.
Phthalazinone derivatives: These compounds exhibit a range of biological activities, including antimicrobial and anticancer properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the oxide group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
19415-35-1 |
---|---|
Molecular Formula |
C20H15N2O+ |
Molecular Weight |
299.353 |
IUPAC Name |
1,4-diphenyl-3H-phthalazin-2-ium 2-oxide |
InChI |
InChI=1S/C20H15N2O/c23-22-20(16-11-5-2-6-12-16)18-14-8-7-13-17(18)19(21-22)15-9-3-1-4-10-15/h1-14H,(H,21,23)/q+1 |
InChI Key |
UXWKXVSLMVSXEM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C3C=CC=CC3=C([N+](=O)N2)C4=CC=CC=C4 |
Synonyms |
1,4-Diphenylphthalazine 2-oxide |
Origin of Product |
United States |
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